tert-butyl N-(1,4-oxazepan-6-yl)carbamate
Overview
Description
tert-butyl N-(1,4-oxazepan-6-yl)carbamate is an organic compound with the molecular formula C10H20N2O3. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-(1,4-oxazepan-6-yl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl chloroformate with 1,4-oxazepane-6-amine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1,4-oxazepan-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .
Scientific Research Applications
tert-butyl N-(1,4-oxazepan-6-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,4-oxazepan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1,4-oxazepan-2-yl)methylcarbamate
- tert-butyl N-(1,4-oxazepan-6-yl)carbamate
Uniqueness
This compound is unique due to its specific structural features, which include a seven-membered ring with both oxygen and nitrogen atoms. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Biological Activity
Tert-butyl N-(1,4-oxazepan-6-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a monoamine reuptake inhibitor. This article explores its chemical properties, biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- IUPAC Name : tert-butyl (S)-(1,4-oxazepan-6-yl)carbamate
- SMILES Notation : CC(C)(C)OC(=O)N[C@H]1CNCCOC1
The compound features a tert-butyl group attached to a carbamate moiety linked to a chiral 1,4-oxazepane ring. This unique structure allows for specific interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant monoamine reuptake inhibitory activity , which suggests its potential utility in treating various neurological disorders by modulating neurotransmitter levels in the brain. The oxazepane ring structure is particularly noted for its ability to interact with neurotransmitter systems, contributing to its biological efficacy .
The proposed mechanism of action involves the inhibition of the reuptake of key monoamines such as serotonin, norepinephrine, and dopamine. This activity is critical for the treatment of conditions like depression and anxiety disorders. Compounds with similar structures have shown effectiveness in improving symptoms associated with these conditions .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the oxazepane ring through cyclization reactions.
- Carbamoylation using tert-butyl chloroformate to introduce the carbamate functional group.
- Purification through chromatographic techniques to isolate the desired product.
Comparative Analysis
To further understand the biological implications of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Tert-butyl 7-(3,4-dichlorophenyl)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | Contains a dichlorophenyl group | Potential for enhanced biological activity |
Tert-butyl (2-oxoazepan-3-yl)carbamate | Lacks the oxazepane nitrogen | Different pharmacological profile |
N-benzyl-N-[2-[tert-butyl(dimethyl)silyl]oxymethyl]-3-(3,4-dichlorophenyl)-3-hydroxypropyl]-2-chloroacetamide | Complex structure with multiple functional groups | Diverse biological implications |
This compound stands out due to its specific stereochemistry and potential therapeutic applications related to monoamine transport modulation.
Case Studies and Research Findings
Several studies have investigated the efficacy of compounds similar to this compound in clinical settings:
- Study on Antidepressant Activity : A study demonstrated that compounds with monoamine reuptake inhibition could significantly reduce depressive symptoms in animal models. The results indicated a dose-dependent relationship between compound concentration and behavioral improvement .
- Neurotransmitter Interaction Studies : Binding assays revealed that the compound interacts selectively with serotonin and norepinephrine transporters, emphasizing its potential as an antidepressant .
- Safety and Toxicology Assessments : Preliminary toxicological evaluations suggest that this compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical trials .
Properties
IUPAC Name |
tert-butyl N-(1,4-oxazepan-6-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGJDFARDRHXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782916-90-8 | |
Record name | tert-butyl N-(1,4-oxazepan-6-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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